N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide
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Overview
Description
N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide is a useful research compound. Its molecular formula is C14H21N3O3 and its molecular weight is 279.34. The purity is usually 95%.
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Scientific Research Applications
Synthetic Chemistry Applications
- Azetidine-2-carboxylic acid and related azetidines have been studied for their effects on ion transport and protein synthesis, demonstrating their potential as biochemical tools to investigate physiological processes (Pitman et al., 1977).
- The synthesis and biological evaluation of Schiff’s bases and 2-azetidinones have shown potential antidepressant and nootropic activities, indicating the versatility of azetidine derivatives in drug development (Thomas et al., 2016).
Pharmacological Applications
- Azetidine derivatives have been investigated for their potential as central nervous system (CNS) active agents, with studies revealing their antidepressant and nootropic activities. This suggests a role for azetidine-containing compounds in the development of new CNS drugs (Thomas et al., 2016).
- New fluorinated pyrrolidine and azetidine amides have been explored as dipeptidyl peptidase IV inhibitors, highlighting the therapeutic potential of azetidine derivatives in the treatment of type 2 diabetes (Hulin et al., 2005).
Biochemical Research
- The use of azetidine-2-carboxylic acid as an analog of proline to study the relationship between protein synthesis and ion transport provides a biochemical tool for exploring the mechanisms underlying protein assembly and enzyme activity (Pitman et al., 1977).
Mechanism of Action
Target of Action
Similar compounds have been found to have anticonvulsant properties, suggesting potential targets could be ion channels or receptors involved in neuronal signaling .
Mode of Action
It’s suggested that the compound may inhibit calcium currents mediated by cav 12 (L-type) channels . This inhibition could potentially alter neuronal excitability, contributing to its anticonvulsant properties .
Biochemical Pathways
Given its potential anticonvulsant activity, it may influence pathways involved in neuronal signaling and excitability .
Pharmacokinetics
The compound has shown high metabolic stability on human liver microsomes, suggesting it may have favorable pharmacokinetic properties . It also showed negligible hepatotoxicity and relatively weak inhibition of CYP3A4, CYP2D6, and CYP2C9 isoforms of cytochrome P450, compared to reference compounds . These properties could potentially impact the compound’s bioavailability and overall pharmacokinetic profile .
Result of Action
The compound has demonstrated potent anticonvulsant activity in animal seizure models . It was also effective in pain models, suggesting it may have analgesic properties . The compound’s action resulted in increased cell-specific glucose uptake rate and the amount of intracellular adenosine triphosphate during monoclonal antibody production .
Action Environment
Factors such as ph, temperature, and the presence of other compounds could potentially influence its stability and activity .
Properties
IUPAC Name |
N-cyclohexyl-3-(2,5-dioxopyrrolidin-1-yl)azetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c18-12-6-7-13(19)17(12)11-8-16(9-11)14(20)15-10-4-2-1-3-5-10/h10-11H,1-9H2,(H,15,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVGEUQPEBBDEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC(=O)N2CC(C2)N3C(=O)CCC3=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.